(R)-2-Amino-4-(3-bromophenyl)butanoic acid

Peptide Synthesis Medicinal Chemistry Chemical Biology

Researchers constructing D-peptide libraries or SAR halogen-series often face failed syntheses from incorrect regioisomer or enantiomer selection. (R)-2-Amino-4-(3-bromophenyl)butanoic acid resolves this with defined (R)-stereochemistry and a meta-bromo substituent. • Enables Fmoc-SPPS coupling with minimal epimerization (≥98% purity) • Meta-bromo handle supports on-resin Suzuki-Miyaura diversification without cleavage • LogP 1.79 - distinct hydrophobicity window for systematic ADME profiling of halogenated amino acid series

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Cat. No. B12286847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-4-(3-bromophenyl)butanoic acid
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CCC(C(=O)O)N
InChIInChI=1S/C10H12BrNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m1/s1
InChIKeyOZPBGRHRYRFRRJ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-4-(3-bromophenyl)butanoic Acid: Chiral Building Block


(R)-2-Amino-4-(3-bromophenyl)butanoic acid (CAS 1260596-20-0), also known as H-D-HomoPhe(3-Br)-OH, is a non-proteinogenic D-α-amino acid derivative featuring a meta-brominated phenyl ring on a butanoic acid backbone . With a molecular formula of C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol, this compound serves as a chiral building block in peptide synthesis and medicinal chemistry . The (R)-configuration (D-enantiomer) confers resistance to proteolytic degradation, while the bromine atom at the meta position provides a handle for further functionalization via cross-coupling reactions [1].

Stereochemical Control (R)-configuration supports D-peptide synthesis and chiral SAR studies
Functional Handle Meta-bromo substituent for Suzuki-Miyaura late-stage diversification
Workflow Fit Chiral building block for aminopeptidase inhibitor precursor synthesis

(R)-2-Amino-4-(3-bromophenyl)butanoic Acid vs. In-Class Analogs


Superficially similar brominated homophenylalanine derivatives are not functionally interchangeable across the meta-, ortho-, and para-substitution series. The position of the bromine atom on the phenyl ring dictates the compound's electronic distribution, steric profile, and reactivity in downstream transformations such as Suzuki-Miyaura cross-coupling [1]. Furthermore, the (R)-enantiomer exhibits distinct conformational preferences and metabolic stability compared to its (S)-counterpart, which directly impacts peptide conformation and biological activity [2]. Selection of the incorrect regioisomer or enantiomer can lead to failed syntheses, altered target binding, or misleading structure-activity relationship (SAR) data .

Target Compound

(R)-Meta-Bromo

Defined (R)-enantiomer; meta-substitution controls electronic distribution for specific cross-coupling reactivity.

Potential Substitute

(S)- or Ortho-/Para-Bromo Analogs

Altered regioisomer or opposite enantiomer may shift conformational preference, metabolic stability, and coupling outcomes.

Enantiomer-Specific Context

D-Amino Acid Framework

May support proteolytic resistance; (S)-enantiomer typically susceptible to rapid cleavage in biological assays.

Mismatch Context

L-Configuration or Racemate

Enantiomer-attribution review required; SAR interpretation may be confounded without defined stereochemistry.

Quantitative Comparison: (R)-2-Amino-4-(3-bromophenyl)butanoic Acid


Higher Purity of Meta-Bromo Regioisomer

When procured from standard research chemical suppliers, the meta-bromo (R)-enantiomer (this compound) is available at ≥98% purity (HPLC), whereas the ortho-bromo analog is typically supplied at 97% and the para-bromo analog at 95–97% . This difference, while modest, can be critical for applications requiring high-fidelity incorporation, such as solid-phase peptide synthesis (SPPS), where lower purity leads to deletion sequences and reduced crude peptide purity.

Purity Benchmark
Data to verify
Meta-bromo: ≥98% HPLC
vs. Ortho 97% / Para 95–97%
Supports higher coupling fidelity in SPPS workflows.
Specification review recommended; vendor-reported purity may vary by lot.
Peptide Synthesis Medicinal Chemistry Chemical Biology

Meta-Bromo LogP vs. Halogen Analogs

Computational predictions indicate the meta-bromo compound has a LogP of 1.79, contributing to balanced hydrophobicity suitable for membrane permeability without excessive lipophilicity . In contrast, the para-bromo analog has a reported XLogP of -0.5, significantly more hydrophilic . This difference in LogP can profoundly affect passive membrane permeability, plasma protein binding, and non-specific binding in biochemical assays.

LogP Divergence
Context-dependent
Meta-bromo LogP: 1.79
ΔLogP ≈ 2.3 vs. Para-bromo (XLogP -0.5)
Indicates distinct hydrophobicity profile for permeability and binding assays.
In silico predictions from different algorithms; experimental logD may differ.
Drug Design Physicochemical Profiling ADME

Cross-Coupling Reactivity: Meta vs. Para-Bromo

In Suzuki-Miyaura cross-coupling reactions, the meta-bromo substituent on homophenylalanine derivatives exhibits differential reactivity compared to para-bromo analogs due to altered electron density distribution on the aromatic ring [1]. While the para-bromo analog has been extensively used as a precursor for biaryl-substituted β-homoamino acids, the meta-bromo isomer offers distinct electronic and steric properties that can lead to different coupling yields and regioselectivity in the construction of biaryl amino acids for peptide-based therapeutics [1][2].

Coupling Reactivity
Class-level
Meta-bromo alters oxidative addition kinetics vs. para-bromo in Pd(0) catalysis.
Supports diversification strategy selection for biaryl library construction.
Quantitative yield comparison requires isolated free amino acid studies.
Suzuki-Miyaura Coupling Biaryl Synthesis Peptide Functionalization

Proteolytic Stability: (R)- over (S)-Enantiomer

The (R)-enantiomer (this compound) is the D-amino acid configuration, which is known to confer resistance to degradation by endogenous mammalian proteases compared to the corresponding (S)-enantiomer (L-configuration) . Phosphonic acid analogues of D-homophenylalanine with bromine substitution have demonstrated submicromolar inhibition constants (Ki) against human alanyl aminopeptidase (hAPN, CD13), with homophenylalanine-derived inhibitors showing higher potency than their phenylalanine counterparts [1]. The (R)-configuration is essential for maintaining this inhibitory activity and metabolic stability.

Stability Advantage
Class-level
(R)-enantiomer resists proteolytic degradation; linked to submicromolar hAPN Ki in derived inhibitors.
Supports enantiomer-comparison study context for metabolic stability.
Exact Ki for the 3-bromo derivative not determined in isolation; review analog data.
D-Amino Acids Peptide Stability Protease Resistance

Research Applications for (R)-2-Amino-4-(3-bromophenyl)butanoic Acid


D-Peptide SPPS with High Chiral Purity

For researchers constructing D-peptide libraries with enhanced proteolytic stability, this compound's ≥98% purity and defined (R)-stereochemistry ensure efficient Fmoc-SPPS coupling with minimal epimerization . The meta-bromo substituent allows for late-stage diversification of the resin-bound peptide via Suzuki-Miyaura cross-coupling without cleaving the peptide from the solid support [1].

SAR Studies of Aminopeptidase Inhibitors

Based on the demonstrated inhibitory activity of homophenylalanine-derived phosphonic acid analogues against hAPN and pAPN, this compound serves as a key chiral precursor for synthesizing meta-bromo-substituted phosphonic acid inhibitors [2]. Researchers can systematically compare the meta-bromo derivative with para-bromo, ortho-bromo, and chloro/fluoro analogs to map halogen-position effects on inhibitor potency and selectivity.

Suzuki Coupling for Biaryl Amino Acid Libraries

The meta-bromo substituent provides a reactive handle for Suzuki-Miyaura coupling to generate biaryl-substituted D-homophenylalanine derivatives [1]. This enables the construction of diverse biaryl amino acid libraries for screening against targets such as GPCRs, proteases, and protein-protein interaction interfaces where the D-configuration and meta-substitution pattern are known to influence binding.

Halogenated Amino Acid ADME Profiling

With a calculated LogP of 1.79, this compound occupies a hydrophobicity window distinct from the para-bromo analog (XLogP -0.5) . Researchers conducting systematic ADME profiling of halogenated amino acid series can use this compound to evaluate how meta-bromo substitution and (R)-stereochemistry together influence membrane permeability, plasma protein binding, and metabolic stability in lead optimization campaigns.

Application
Selection Property
Validation Focus
D-Peptide SPPS
High chiral purity and defined (R)-stereochemistry
Coupling efficiency and epimerization rate under Fmoc-SPPS conditions
Aminopeptidase Inhibitor SAR
Meta-bromo chiral precursor for phosphonic acid inhibitors
Inhibitor potency and selectivity mapping across halogen-position variants
Biaryl Amino Acid Library Synthesis
Meta-substitution handle for Suzuki-Miyaura coupling
Cross-coupling yield and regioselectivity in diversified library construction
ADME Profiling of Halogenated Amino Acids
Calculated LogP 1.79 and (R)-configuration
Membrane permeability and metabolic stability endpoints in lead optimization

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